molecular formula C13H7F6N B1416437 2,8-Bis(trifluoromethyl)-4-vinylquinoline CAS No. 1031928-53-6

2,8-Bis(trifluoromethyl)-4-vinylquinoline

Cat. No. B1416437
CAS RN: 1031928-53-6
M. Wt: 291.19 g/mol
InChI Key: WRQUOKZRJAVFGC-UHFFFAOYSA-N
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Description

2,8-Bis(trifluoromethyl)-4-vinylquinoline is a synthetic compound that has recently been studied for its potential applications in the fields of biochemistry, physiology, and laboratory experiments. It is a derivative of quinoline, an aromatic heterocyclic compound, and contains two trifluoromethyl groups and a vinyl group. This compound has been found to have many interesting properties and has been investigated for its potential use in various areas.

Scientific Research Applications

Electrophilic Trifluoromethylating Agents

2,8-Bis(trifluoromethyl)-4-vinylquinoline: can serve as a precursor for developing electrophilic trifluoromethylating agents. These agents are crucial in introducing trifluoromethyl groups into organic molecules, significantly altering their chemical properties. This modification can lead to increased metabolic stability, volatility reduction, and improved bioavailability in pharmaceutical compounds .

Trichomonacidal Activity

This compound has shown potential in treating Trichomonas vaginalis infections. In vitro studies indicate that derivatives of 2,8-Bis(trifluoromethyl)-4-vinylquinoline can effectively reduce the viability of T. vaginalis trophozoites, suggesting its use as a trichomonacidal agent . Further research could lead to new treatments for this prevalent sexually transmitted infection.

properties

IUPAC Name

4-ethenyl-2,8-bis(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F6N/c1-2-7-6-10(13(17,18)19)20-11-8(7)4-3-5-9(11)12(14,15)16/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQUOKZRJAVFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=NC2=C1C=CC=C2C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653645
Record name 4-Ethenyl-2,8-bis(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Bis(trifluoromethyl)-4-vinylquinoline

CAS RN

1031928-53-6
Record name 4-Ethenyl-2,8-bis(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the crystal structure determination of 2,8-Bis(trifluoromethyl)-4-vinylquinoline?

A1: Determining the crystal structure of 2,8-Bis(trifluoromethyl)-4-vinylquinoline provides valuable insights into the three-dimensional arrangement of its atoms. This information is crucial for understanding its molecular interactions and properties. The study revealed that this compound crystallizes in the monoclinic space group P21/c and exhibits intermolecular C–H···F hydrogen bonds and halogen-halogen type I interactions []. These findings contribute to a deeper understanding of its solid-state behavior, which can be relevant for further development and applications, particularly in the context of its role as a key intermediate in the synthesis of antimalarial agents.

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